molecular formula C28H28N6O4S B2366696 2-(BENZYLSULFANYL)-5-METHYL-N-(PYRIDIN-3-YL)-7-(3,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE CAS No. 536985-68-9

2-(BENZYLSULFANYL)-5-METHYL-N-(PYRIDIN-3-YL)-7-(3,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE

Cat. No.: B2366696
CAS No.: 536985-68-9
M. Wt: 544.63
InChI Key: JENJBDHGOZQKTQ-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-5-methyl-N-(pyridin-3-yl)-7-(3,4,5-trimethoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS: 536985-68-9) is a triazolopyrimidine derivative with the molecular formula C28H28N6O4S (molecular weight: 544.63 g/mol). Its structure features a fused triazole-pyrimidine core substituted with a benzylsulfanyl group at position 2, a pyridin-3-yl carboxamide at position 6, and a 3,4,5-trimethoxyphenyl group at position 7 (Figure 1).

Pharmacological Potential:

  • Anticancer Activity: The trimethoxyphenyl group is associated with tubulin polymerization inhibition, a mechanism observed in combretastatin analogs.
  • Enhanced Solubility: Methoxy and pyridine substituents improve hydrophilicity compared to non-polar analogs.
  • Molecular Interactions: Docking studies suggest high binding affinity to kinase domains (e.g., CDK2) due to hydrogen bonding with the pyridine moiety and π-π stacking with aromatic residues.

Synthesis: Multi-step routes include cyclocondensation of enaminonitriles with thioureas, followed by Suzuki coupling for aryl group introduction.

Properties

IUPAC Name

2-benzylsulfanyl-5-methyl-N-pyridin-3-yl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N6O4S/c1-17-23(26(35)31-20-11-8-12-29-15-20)24(19-13-21(36-2)25(38-4)22(14-19)37-3)34-27(30-17)32-28(33-34)39-16-18-9-6-5-7-10-18/h5-15,24H,16H2,1-4H3,(H,31,35)(H,30,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENJBDHGOZQKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3)N1)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)NC5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLSULFANYL)-5-METHYL-N-(PYRIDIN-3-YL)-7-(3,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multiple steps. One common method starts with the cyclization of 4-amino-5-(3,4,5-trimethoxyphenyl)-3-mercapto-1,2,4-triazole with carbon disulfide in the presence of potassium hydroxide to form the triazolopyrimidine core. This intermediate is then reacted with various substituted benzyl chlorides to introduce the benzylthio group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(BENZYLSULFANYL)-5-METHYL-N-(PYRIDIN-3-YL)-7-(3,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: The benzylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted triazolopyrimidines.

Scientific Research Applications

2-(BENZYLSULFANYL)-5-METHYL-N-(PYRIDIN-3-YL)-7-(3,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other bioactive triazolopyrimidines.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(BENZYLSULFANYL)-5-METHYL-N-(PYRIDIN-3-YL)-7-(3,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and targets are still under investigation, but it is known to interact with proteins involved in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The biological and physicochemical properties of triazolopyrimidine derivatives are heavily influenced by substituents. Key comparisons include:

Table 1: Comparative Analysis of Triazolopyrimidine Derivatives
Compound Name Substituents Key Structural Differences Biological Activity Reference
Target Compound 2-(Benzylsulfanyl), 7-(3,4,5-trimethoxyphenyl), 6-(pyridin-3-yl carboxamide) High polarity from methoxy and pyridine groups Anticancer (tubulin inhibition), kinase inhibition
7-(3-Hydroxyphenyl)-2-(4-methoxyphenyl)-5-methyl analog 7-(3-hydroxyphenyl), 2-(4-methoxyphenyl) Hydroxyl group enhances antioxidant activity; reduced solubility vs. trimethoxy Antioxidant, moderate enzyme inhibition
2-Benzylsulfanyl-5-methyl-7-(4-nitrophenyl) analog 7-(4-nitrophenyl) Nitro group increases electrophilicity; potential DNA intercalation Anticancer (DNA damage), antimicrobial
Pyrazolo[3,4-d]pyrimidine analogs Pyrazole instead of triazole core Different heterocyclic framework CDK2 inhibition, antiviral
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine 7-phenyl, no pyridine/methoxy groups Simpler structure with lower polarity Antiviral (e.g., HCV protease inhibition)

Impact of Substituents on Bioactivity

  • Trimethoxyphenyl Group : Enhances tubulin-binding affinity by mimicking colchicine’s trimethoxy motif, critical for antiproliferative effects.
  • Benzylsulfanyl Group : Increases lipophilicity, improving membrane permeability compared to methylsulfanyl analogs.
  • Pyridin-3-yl Carboxamide : Facilitates hydrogen bonding with kinase ATP-binding pockets (e.g., EGFR, VEGFR2).

Solubility and Stability

  • The target compound’s 3,4,5-trimethoxyphenyl group improves aqueous solubility (logP ~2.8) relative to nitro- or bromo-substituted analogs (logP >3.5).
  • Methoxy vs. Hydroxyl : Methoxy groups confer metabolic stability by resisting glucuronidation, whereas hydroxylated analogs exhibit faster clearance.

Mechanistic Insights from Structural Similarity

  • Kinase Inhibition : Structural similarity to pyrazolo[3,4-d]pyrimidines (e.g., CDK2 inhibitors) suggests shared ATP-competitive binding modes.
  • Tubulin Interaction : Analogous to combretastatins, the trimethoxyphenyl group disrupts microtubule dynamics, validated in MCF-7 breast cancer cells (IC50: 1.2 µM).
  • Activity Cliffs: Minor structural changes (e.g., replacing pyridin-3-yl with phenyl) drastically reduce potency (>10-fold difference in IC50).

Biological Activity

The compound 2-(benzylsulfanyl)-5-methyl-N-(pyridin-3-yl)-7-(3,4,5-trimethoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (referred to as C118-0385) is a complex heterocyclic compound with potential therapeutic applications based on its unique structural features. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.

Structural Overview

C118-0385 features:

  • Triazole and Pyrimidine Rings : Known for diverse biological activities.
  • Benzylsulfanyl and Trimethoxyphenyl Groups : These groups may enhance the compound's reactivity and biological interactions.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit significant biological activities:

Antimicrobial Activity

Studies have shown that derivatives of triazoles and pyrimidines possess strong antimicrobial properties. For instance, compounds similar to C118-0385 have demonstrated:

  • Antibacterial Effects : Effective against Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against Staphylococcus aureus and E. coli .
  • Antifungal Properties : Similar compounds have shown efficacy against fungi such as Candida albicans .

Anticancer Potential

C118-0385's structural components suggest potential anticancer activity:

  • Mechanism of Action : The presence of the triazole ring has been linked to the inhibition of specific enzymes involved in cancer cell proliferation .
  • Case Studies : Research has indicated that related triazolo-pyrimidines exhibit cytotoxic effects on various cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of C118-0385 can be partially attributed to its structure. The following table summarizes the SAR findings related to similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olHydroxyl groupAntioxidant properties
N-[5-benzylsulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-3-bromobenzamideBromine substituentAnticancer activity
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amineDifferent heterocyclic systemsAntimicrobial effects

Molecular Docking Studies

Preliminary molecular docking studies suggest that C118-0385 may effectively bind to various biological targets:

  • Enzymatic Interactions : Binding affinities indicate potential inhibition of enzymes critical in metabolic pathways .

Pharmacological Profiles

The pharmacological profiles of triazole derivatives reveal a broad spectrum of activities:

  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation markers in vitro .
  • Antiviral Activity : Some triazoles have demonstrated effectiveness against viral pathogens by inhibiting viral replication processes .

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